Cas no 80-09-1 (4,4'-Sulfonyldiphenol)

4,4'-Sulfonyldiphenol is a versatile chemical intermediate offering excellent thermal stability and solubility in organic solvents. Its ability to form stable sulfonic acid groups enables applications in the production of surfactants, dyes, and other specialty chemicals, providing enhanced performance characteristics and compatibility with various processing conditions.
4,4'-Sulfonyldiphenol structure
4,4'-Sulfonyldiphenol structure
Product name:4,4'-Sulfonyldiphenol
CAS No:80-09-1
MF:C12H10O4S
MW:250.270402431488
MDL:MFCD00002350
CID:34198
PubChem ID:24846593

4,4'-Sulfonyldiphenol Chemical and Physical Properties

Names and Identifiers

    • 4,4'-Sulfonyldiphenol
    • 4,4-Dihydroxydiphenylsulfone
    • SDP
    • 4-hydroxyphenyl sulfone
    • 4,4-sulphonyldiphenol
    • Bis(4-hydroxyphenyl) sulphone
    • Bis(4-hydroxyphenyl)sulfone
    • Bisphenol S~4,4-Dihydroxydiphenyl sulphone~4-Hydroxyphenyl sulphone~4,4-Sulphonyldiphenol
    • Bisphenol S
    • 4,4'-Dihydroxydiphenylsulfone
    • 4,4'-Dihydroxy Diphenyl Sulphone
    • 4,4-Sulfonyldiphenol
    • 4-(4-hydroxyphenyl)sulfonylphenol
    • 4,4`-Dihydroxydiphenylsulfone
    • 4,4'-Dihydroxydiphenyl Sulfone
    • Bis(4-hydroxyphenyl) sulfone
    • Phenol, 4,4'-sulfonylbis-
    • Bis(p-hydroxyphenyl) sulfone
    • 4,4'-Sulfonylbisphenol
    • Diphone C
    • 4,4'-Bisphenol S
    • Bis(p-hydroxyphenyl)sulfone
    • BPS 1
    • 1,1'-Sulfonylbis(4-hydroxybenzene)
    • P,P'-Dihydroxydiphenyl sulfone
    • 4,4'-Sulphonyldiphenol
    • PHENOL, 4,4'-SULFONYLDI-
    • CC
    • NCGC00164029-01
    • EU-0066997
    • FT-0623040
    • CAS-80-09-1
    • 3OX4RR782R
    • CS-W012643
    • NCGC00259292-01
    • 6JD
    • STK267009
    • E82999
    • 4,4'-dihydroxy diphenyl sulfone
    • CHEBI:34372
    • AI3-08667
    • Tox21_302843
    • AC-11720
    • NSC 683541
    • bis(4-hydroxylphenyl) sulfone
    • Phenol,4'-sulfonylbis-
    • AMY40793
    • Tox21_201743
    • A839834
    • BRN 2052954
    • NSC683541
    • 4-(4-hydroxybenzenesulfonyl)phenol
    • NSC8712
    • 4,4/'-Sulfonyldiphenol
    • 4,4'-Dihydroxydiphenylsulphone
    • BIS(4-HYDROXY(PHENYL))SULPHONE
    • NSC-683541
    • BIS(4-HYDROXY(PHENYL))SULFONE
    • 1,1'-Sulfonylbis[4-hydroxybenzene]
    • EC 201-250-5
    • NSC 57909
    • 4,4'-Dihydroxydiphenyl sulphone
    • AB00275288-05
    • 4-(4-hydroxyphenylsulfonyl)phenol
    • CCRIS 2647
    • DS-5781
    • NCGC00256437-01
    • EN300-18083
    • Oprea1_709121
    • EINECS 201-250-5
    • 4,4'-Dihydroxydiphenylsulfone; Bis(4-hydroxyphenyl) sulfone; Bisphenol S; SDP
    • SCHEMBL18838
    • 4,4'-dihydroxy diphenylsulfone
    • SMR000554491
    • WLN: QR DSWR DQ
    • BP_06 (BPS)
    • bisphenols
    • BISPHENOL-S
    • Bisphenol??S, analytical standard
    • NSC-8712
    • UNII-3OX4RR782R
    • 4,4'-Sulfonylbis[phenol]
    • HMS2866C04
    • DTXCID602409
    • Q418379
    • Bisphenol S (4,4')
    • HSDB 8087
    • AKOS000119535
    • IDI1_019571
    • 1, 1'-SULFONYLBIS(4-HYDROXYBENZENE)
    • C12H10O4S
    • W-104249
    • ChemDiv3_000253
    • di-(4-Hydroxyphenyl)sulfone
    • 4,4'-Sulfonyldiphenol, 98%
    • CHEMBL384441
    • MLS001195068
    • LS-105122
    • BPS (Bisphenol S)
    • DTXSID3022409
    • InChI=1/C12H10O4S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,13-14
    • 4-[(4-hydroxyphenyl)sulfonyl]phenol
    • DHDPhS
    • BIDD:ER0209
    • B0495
    • BBL004108
    • Cambridge id 5137133
    • NSC 8712
    • 4-06-00-05809 (Beilstein Handbook Reference)
    • Z57158549
    • MFCD00002350
    • 80-09-1
    • NCGC00164029-02
    • F0266-0794
    • 4,4′-Sulfonyldiphenol
    • Sulphonylbisphenol
    • NS00010610
    • 4,4'-Sulfonyldiphenol (4,4'-Dihydroxydiphenylsulfone)
    • 25641-61-6
    • EINECS 247-158-9
    • 4,4′-Sulfonylbis[phenol] (ACI)
    • Phenol, 4,4′-sulfonyldi- (6CI, 8CI)
    • 1,1′-Sulfonylbis[4-hydroxybenzene]
    • 4,4′-Bisphenol S
    • 4,4′-Dihydroxydiphenyl sulfone
    • Bisphenol S sulfonic acid ester
    • BPS-FF 1
    • BPS-H
    • BPS-N
    • BPS-P
    • BS 3
    • BS 3 (phenol)
    • BS-PN
    • D 8
    • Diphone A
    • Diphone D
    • Dynamar FC 5157E
    • Dynamar FC 5166
    • Ex 1B
    • HC-DS
    • p,p′-Dihydroxydiphenyl sulfone
    • HY-W011927
    • 4,4\\'-sulfonyldiphenol
    • 1ST000912
    • MDL: MFCD00002350
    • Inchi: 1S/C12H10O4S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,13-14H
    • InChI Key: VPWNQTHUCYMVMZ-UHFFFAOYSA-N
    • SMILES: O=S(C1C=CC(O)=CC=1)(C1C=CC(O)=CC=1)=O
    • BRN: 2052954

Computed Properties

  • Exact Mass: 250.03000
  • Monoisotopic Mass: 250.029979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.9
  • Topological Polar Surface Area: 83

Experimental Properties

  • Color/Form: White needle like crystals.
  • Density: 1.366
  • Melting Point: 247°C(lit.)
  • Boiling Point: 505.3°C at 760 mmHg
  • Flash Point: 259.4 °C
  • Refractive Index: 1.5220 (estimate)
  • PH: 6.6-7.0 (100g/l, H2O, 20℃)
  • Solubility: 1.1g/l
  • Water Partition Coefficient: 1.1 g/L (20 ºC)
  • Stability/Shelf Life: Stable. Incompatible with strong bases, acid chloride, acid anhydrides, strong oxidizing agents.
  • PSA: 82.98000
  • LogP: 3.01140
  • λmax: 295(H2O)(lit.)
  • Solubility: It is soluble in aliphatic hydrocarbons, alcohols and ethers, slightly soluble in aromatics, and poorly soluble in water.

4,4'-Sulfonyldiphenol Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: R36
  • Safety Instruction: S26-S39
  • RTECS:SM8925000
  • Hazardous Material Identification: Xi
  • Storage Condition:Store at room temperature
  • Risk Phrases:R36
  • TSCA:Yes
  • Safety Term:S26;S39

4,4'-Sulfonyldiphenol Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4,4'-Sulfonyldiphenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S37230-100g
4,4-Sulfonyldiphenol
80-09-1
100g
¥59.0 2021-09-07
Enamine
EN300-18083-10.0g
4-(4-hydroxybenzenesulfonyl)phenol
80-09-1 97%
10g
$27.0 2023-05-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A17342-250g
Bis(4-hydroxyphenyl) sulfone, 99%
80-09-1 99%
250g
¥664.00 2023-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S817959-10kg
4,4'-Sulfonyldiphenol
80-09-1 99%
10kg
¥1,796.00 2022-09-28
BAI LING WEI Technology Co., Ltd.
BPA-S-N-50mg
Bisphenol S
80-09-1
50mg
¥ 232 2022-04-26
Apollo Scientific
OR61049-100g
4,4'-Sulphonyldiphenol
80-09-1 97%
100g
£35.00 2024-05-25
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0495-25G
Bis(4-hydroxyphenyl) Sulfone
80-09-1 >98.0%(T)(HPLC)
25g
¥120.00 2024-04-15
TRC
B447390-500g
Bis(4-hydroxyphenyl) Sulfone
80-09-1
500g
$ 153.00 2023-04-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R014994-2.5kg
4,4'-Sulfonyldiphenol
80-09-1 99%
2.5kg
¥514 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R014994-100g
4,4'-Sulfonyldiphenol
80-09-1 99%
100g
¥37 2023-09-07

4,4'-Sulfonyldiphenol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Acetohydroxamic acid ,  Potassium carbonate Solvents: Dimethyl sulfoxide ;  20 min, rt
1.2 rt → 80 °C; 12 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Synthesis of Phenols from Aryl Ammonium Salts under Mild Conditions
Ni, Pufan; et al, Journal of Organic Chemistry, 2022, 87(19), 12677-12687

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium periodate Catalysts: Imidazole ,  Silica ,  (SP-5-12)-Chloro[2,3,7,8,12,13,17,18-octabromo-5,10,15,20-tetraphenyl-21H,23H-po… Solvents: Acetonitrile ,  Water ;  rt; 10 min, rt → 40 °C
Reference
Highly efficient oxidation of sulfides with sodium periodate catalyzed by reusable silica supported Mn(Br8TPP)Cl and Mn(TPP)Cl catalysts under various reaction conditions
Mirkhani, Valiollah; et al, Applied Catalysis, 2009, 353(1), 61-67

Production Method 3

Reaction Conditions
1.1 Reagents: 1,3-Dimethyl-2-imidazolidinone ,  Calcium hydride ,  Cesium hydroxide ;  19 h, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Hydroxylation-Depolymerization of Oxyphenylene-Based Super Engineering Plastics To Regenerate Arenols
Minami, Yasunori ; et al, JACS Au, 2023, 3(8), 2323-2332

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2732900-19-3 (bonded to Fe3O4) Solvents: Ethanol ;  570 min, rt
Reference
Schiff base complex of Mo supported on iron oxide magnetic nanoparticles (Fe3O4) as recoverable nanocatalyst for the selective oxidation of sulfides
Aghajani, Milad; et al, Journal of the Iranian Chemical Society, 2017, 14(5), 963-975

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2732900-19-3 (bonded to Fe3O4) Solvents: Acetonitrile ;  440 min, 35 °C
Reference
Schiff base complex of Mo supported on iron oxide magnetic nanoparticles (Fe3O4) as recoverable nanocatalyst for the selective oxidation of sulfides
Aghajani, Milad; et al, Journal of the Iranian Chemical Society, 2017, 14(5), 963-975

Production Method 6

Reaction Conditions
1.1 0 °C; 0 °C → rt; 30 min, rt
2.1 Solvents: Dichloromethane ;  rt; overnight, rt
3.1 Reagents: Acetohydroxamic acid ,  Potassium carbonate Solvents: Dimethyl sulfoxide ;  20 min, rt
3.2 rt → 80 °C; 12 h, 80 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Synthesis of Phenols from Aryl Ammonium Salts under Mild Conditions
Ni, Pufan; et al, Journal of Organic Chemistry, 2022, 87(19), 12677-12687

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetic acid ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 0 °C
2.1 Solvents: Dichloromethane ;  rt; overnight, rt
3.1 Reagents: Acetohydroxamic acid ,  Potassium carbonate Solvents: Dimethyl sulfoxide ;  20 min, rt
3.2 rt → 80 °C; 12 h, 80 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Synthesis of Phenols from Aryl Ammonium Salts under Mild Conditions
Ni, Pufan; et al, Journal of Organic Chemistry, 2022, 87(19), 12677-12687

Production Method 8

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Synthesis of some esters of 4,4'-dihydroxydiphenyl sulfone and carboxylic acids
Baranov, S. N.; et al, Zhurnal Obshchei Khimii, 1958, 28, 1274-6

Production Method 9

Reaction Conditions
1.1 Reagents: 1,3-Dimethyl-2-imidazolidinone ,  Cesium hydroxide ;  4 h, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Hydroxylation-Depolymerization of Oxyphenylene-Based Super Engineering Plastics To Regenerate Arenols
Minami, Yasunori ; et al, JACS Au, 2023, 3(8), 2323-2332

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Trifluoromethanesulfonic acid ,  Sodium tungsten oxide (Na2WO4) Solvents: Methanol ;  2 h, 30 °C
Reference
Sulfoxidation inside a hypercrosslinked microporous network nanotube catalyst
Shi, Zhaocheng; et al, New Journal of Chemistry, 2020, 44(4), 1542-1547

Production Method 11

Reaction Conditions
1.1 Reagents: 1,3-Dimethyl-2-imidazolidinone ,  Calcium hydride ,  Cesium hydroxide ;  19 h, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Hydroxylation-Depolymerization of Oxyphenylene-Based Super Engineering Plastics To Regenerate Arenols
Minami, Yasunori ; et al, JACS Au, 2023, 3(8), 2323-2332

Production Method 12

Reaction Conditions
1.1 Reagents: 1,3-Benzenedisulfonic acid ,  Sulfuric acid Solvents: Mesitylene
Reference
Preparation of highly pure 4,4'-dihydroxydiphenyl sulfone.
, Japan, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Bis(acetylacetonato)dioxomolybdenum (supported on imine-functionalized zeolite H-beta) ;  50 min, rt
Reference
Efficient molybdenum catalyzed chemoselective, solvent-free oxidation of sulfides to sulfones at room temperature
Hadigavabar, Ali Dadashi; et al, Journal of the Chilean Chemical Society, 2018, 63(1), 3829-3833

Production Method 14

Reaction Conditions
1.1 Reagents: Water ,  N-Fluorobenzenesulfonimide ;  24 h, rt
Reference
Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide
Xu, Xiaobo; et al, Organic & Biomolecular Chemistry, 2021, 19(40), 8691-8695

Production Method 15

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Potassium pyrosulfite Catalysts: Palladium diacetate ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Dimethylformamide ;  rt → 100 °C; 20 h, 100 °C
Reference
Palladium-catalyzed One-step Synthesis of Symmetrical Diaryl Sulfones from Aryl Halides and a Sulfur Dioxide Surrogate
Tanaka, Hiromichi; et al, Chemistry Letters, 2019, 48(8), 760-763

Production Method 16

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Potassium pyrosulfite Catalysts: Palladium diacetate ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Dimethylformamide ;  rt → 100 °C; 20 h, 100 °C
Reference
Palladium-catalyzed One-step Synthesis of Symmetrical Diaryl Sulfones from Aryl Halides and a Sulfur Dioxide Surrogate
Tanaka, Hiromichi; et al, Chemistry Letters, 2019, 48(8), 760-763

Production Method 17

Reaction Conditions
1.1 Solvents: Isopropanol ,  Isoamyl alcohol ;  1 h, 60 °C
Reference
Study on water removal control in synthesis and purification of bisphenol S
Zhang, Tianyong; et al, Huaxue Tongbao, 2016, 79(3), 259-263

Production Method 18

Reaction Conditions
Reference
Highly pure 4,4'-dihydroxydiphenyl sulfone
, World Intellectual Property Organization, , ,

Production Method 19

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt; overnight, rt
2.1 Reagents: Acetohydroxamic acid ,  Potassium carbonate Solvents: Dimethyl sulfoxide ;  20 min, rt
2.2 rt → 80 °C; 12 h, 80 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Synthesis of Phenols from Aryl Ammonium Salts under Mild Conditions
Ni, Pufan; et al, Journal of Organic Chemistry, 2022, 87(19), 12677-12687

Production Method 20

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hexachlorocyclotriphosphazene Solvents: Acetone ,  Toluene ;  5 h, 40 °C
Reference
Studies of selective detection of picric acid in solution phase using fluorescent polyphosphazene nanofibers
Wei, Wei; et al, Gaofenzi Xuebao, 2015, (12), 1477-1485

Production Method 21

Reaction Conditions
1.1 Reagents: Potassium bicarbonate ,  Sodium carbonate ,  Potassium carbonate Solvents: Water ;  126.76 min, 0 °C
1.2 16 h, 0 °C
Reference
Concentrated Aqueous Peroxodicarbonate: Efficient Electrosynthesis and Use as Oxidizer in Epoxidations, S-, and N-Oxidations
Seitz, Ann-Katrin; et al, Angewandte Chemie, 2022, 61(25),

Production Method 22

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Phosphonic acid Solvents: 1,2,4-Trimethylbenzene
Reference
Liquid-crystal aromatic polyesters containing azo and sulfone units
Qiu, Ming Yan; et al, Asian Journal of Chemistry, 2014, 26(22), 7759-7762

Production Method 23

Reaction Conditions
1.1 Catalysts: 2,2′-Bipyridine ,  Nickel dichloride Solvents: Dimethylformamide ,  Acetonitrile ;  5 min, rt
1.2 Reagents: Potassium tert-butoxide ;  rt; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Hydrogen peroxide Catalysts: Zinc chloride Solvents: Methanol ;  rt; 16 h, 80 °C
Reference
Room temperature nickel-catalyzed cross-coupling of aryl-boronic acids with thiophenols: synthesis of diarylsulfides
Bhowmik, Amit; et al, Organic & Biomolecular Chemistry, 2020, 18(13), 2447-2458

4,4'-Sulfonyldiphenol Raw materials

4,4'-Sulfonyldiphenol Preparation Products

4,4'-Sulfonyldiphenol Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:80-09-1)4,4-dihydroxydiphenyl sulfone (bisphenol S)
Order Number:sfd9745
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:80-09-1)
Order Number:SDF227
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Wednesday, 27 November 2024 14:57
Price ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:80-09-1)4,4'-二羟基二苯砜
Order Number:LE1692905
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:34
Price ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:80-09-1)4,4'-Sulfonyldiphenol
Order Number:LE4960
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:46
Price ($):discuss personally

Additional information on 4,4'-Sulfonyldiphenol

Introduction to 4,4'-Sulfonyldiphenol (CAS No. 80-09-1): Applications and Recent Research Developments

4,4'-Sulfonyldiphenol (CAS No. 80-09-1), also known as diphenyl sulfone monomethyl ether, is a versatile organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its sulfonyl and phenolic functional groups, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various industrial and medicinal products. Its molecular structure, consisting of two phenyl rings connected by a sulfonyl group and a hydroxyl group at the para position, contributes to its reactivity and utility in multiple applications.

The CAS No. 80-09-1 identifier is a critical reference for researchers and manufacturers, ensuring precise identification and classification of this chemical substance. The systematic naming convention adheres to international standards, facilitating seamless communication across global scientific communities. 4,4'-Sulfonyldiphenol is primarily utilized as a building block in organic synthesis, particularly in the preparation of more complex molecules such as pharmaceuticals, agrochemicals, and specialty polymers.

In recent years, 4,4'-Sulfonyldiphenol has been extensively studied for its potential applications in medicinal chemistry. Its structural features allow for modifications that can enhance bioactivity, making it a promising candidate for drug development. Researchers have explored its derivatives as intermediates in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs), antihypertensive agents, and even novel anticancer compounds. The presence of both sulfonyl and hydroxyl groups provides multiple sites for functionalization, enabling the creation of diverse pharmacophores.

One of the most compelling aspects of 4,4'-Sulfonyldiphenol is its role in polymer chemistry. The compound’s ability to form stable cross-linked networks makes it an excellent precursor for high-performance polymers used in coatings, adhesives, and advanced materials. Recent advancements have demonstrated its incorporation into conductive polymers and photoresists, which are essential in microelectronics manufacturing. These developments underscore the compound’s significance beyond traditional pharmaceutical applications.

The synthesis of 4,4'-Sulfonyldiphenol typically involves the reaction of phenol derivatives with sulfur trioxide or sulfuric acid under controlled conditions. However, modern research has focused on developing more environmentally friendly synthetic routes to minimize waste and reduce energy consumption. Catalytic methods using transition metals have been explored as alternative pathways to improve yield and selectivity. Such innovations align with global efforts to promote sustainable chemistry practices.

Recent studies have also highlighted the potential of 4,4'-Sulfonyldiphenol in nanotechnology applications. Its ability to self-assemble into ordered structures has been exploited to create nanoscale architectures with tailored properties. These materials exhibit unique optical and electronic characteristics that are useful in sensors, catalysts, and even drug delivery systems. The integration of 4,4'-Sulfonyldiphenol into nanocomposites represents a frontier area of research with significant industrial implications.

The pharmaceutical industry has been particularly keen on exploring the therapeutic potential of 4,4'-Sulfonyldiphenol derivatives. Computational modeling studies have identified several analogs with enhanced binding affinity to target enzymes and receptors involved in metabolic disorders and inflammatory diseases. Preclinical trials have shown promising results for certain derivatives as potential treatments for conditions such as arthritis and diabetes mellitus. These findings highlight the compound’s versatility as a scaffold for drug discovery.

Another emerging application is in the field of green chemistry, where 4,4'-Sulfonyldiphenol serves as a key intermediate in biodegradable polymers. Researchers are investigating its use in creating eco-friendly materials that decompose under natural conditions without releasing harmful byproducts. This approach is crucial for addressing environmental concerns related to plastic pollution and waste management.

The chemical stability of 4,4'-Sulfonyldiphenol under various conditions has also been thoroughly examined. Studies have demonstrated its resistance to degradation when exposed to light、heat,and moisture,making it suitable for long-term storage applications。 Additionally, its compatibility with other functional groups allows for further chemical modifications without compromising structural integrity,ensuring its reliability across diverse industrial processes。

In conclusion, 4,4’-Sulfonyldiphenol (CAS No.80-09-1) remains a cornerstone compound in both academic research and industrial applications。 Its multifaceted utility spans from pharmaceutical intermediates to advanced materials,with ongoing investigations uncovering new possibilities for its use。 As synthetic methodologies evolve,the sustainable production and innovative utilization of this compound will continue to drive progress across multiple scientific disciplines。

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
(CAS:80-09-1)
SFD231
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:80-09-1)Bis(4-hydroxyphenyl) Sulfone
LE18444
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry